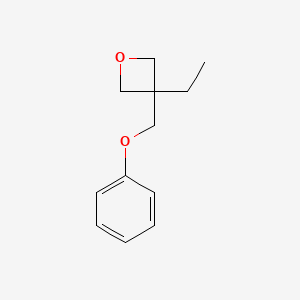

3-Ethyl-3-(phenoxymethyl)oxetane

Vue d'ensemble

Description

3-Ethyl-3-(phenoxymethyl)oxetane is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 . It is a clear liquid and is often used as a reaction intermediate in organic synthesis . It is also used as a solvent or surfactant .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of phenoxymethyl bromide and 1,3-dihydroxybutane under alkaline conditions . In addition, it has been found that the polymerization of 3-ethyl-3-(hydroxymethyl)oxetane and 1,1,1-tris(hydroxymethyl)propane can produce a series of polyoxetanes .Molecular Structure Analysis

The molecular structure of this compound includes an oxetane ring, which is a four-membered cyclic ether, attached to an ethyl group and a phenoxymethyl group .Chemical Reactions Analysis

This compound can undergo cationic ring-opening polymerization to form polyethers . The reaction kinetics and the final physical properties of the polymer films can be improved by combining oxetanes and epoxides .Physical And Chemical Properties Analysis

This compound has a boiling point of 275℃, a density of 1.025, and a flash point of 104℃ . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique

Photoinitiated Polymerization

3-Ethyl-3-(phenoxymethyl)oxetane (PhO) demonstrates significant potential in photoinitiated cationic polymerization, especially in nitrogen atmospheres. Research indicates that the polymerization rate of PhO in nitrogen is substantially greater than in air, suggesting its suitability for rapid photopolymerization processes (Sasaki, Kuriyama, & Kakuchi, 1995).

Synthesis of Monofunctional and Oligofunctional Oxetane Acetals

Derivatives of this compound have been synthesized for potential use in cationic UV-curable formulations, as reactive diluents or binders. These derivatives include difunctional oxetane derivatives and fluorinated and acryloylated oxetane derivatives, indicating a broad scope of application in various industrial processes (Annby, Ek, & Rehnberg, 2001).

Atom Transfer Radical Polymerization

This compound has been employed in atom transfer radical polymerization (ATRP), specifically in the polymerization of Ethyl-3-(acryloyloxy)methyloxetane (EAO). This process, which maintains the integrity of the oxetane group, illustrates the monomer's compatibility with advanced polymerization techniques (Singha, Ruiter, & Schubert, 2005).

Hyperbranched Polyethers via Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization of this compound results in hyperbranched aliphatic polyethers. This synthesis route offers a controlled approach to creating polymers with specific molecular weights and branching degrees, useful in various applications such as coatings and adhesives (Magnusson, Malmström, & Hult, 1999).

Influence of Reaction Conditions on Polymer Branching

The degree of branching in hyperbranched polyethers derived from this compound is significantly influenced by reaction conditions. Adjusting factors like reaction temperature and initiator concentration allows for the creation of polymers with tailored properties for specific applications (Magnusson, Malmström, & Hult, 2001).

Photopolymerisable Liquid Crystals

This compound has been used in the development of photopolymerizable liquid crystals, particularly in conjugated systems like terthiophene derivatives. These materials have applications in optoelectronic devices due to their unique photochemical and liquid crystalline properties (McGlashon et al., 2012).

Mécanisme D'action

The cationic reactions of oxetanes are strongly affected by the structures of oxetanes and catalysts, and the combination of oxetanes with catalysts . The enhancement in oxetane reactivity stems from the epoxide functional groups acting as reactive sites for the initiation of the oxetane functional groups .

Safety and Hazards

3-Ethyl-3-(phenoxymethyl)oxetane is classified under the GHS07 hazard class. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

The use of oxetanes in conjunction with epoxides has the potential to decrease chain transfer during polymerization and enhance physical properties . Future research could focus on further exploring these advantages, as well as investigating other potential applications of 3-Ethyl-3-(phenoxymethyl)oxetane .

Propriétés

IUPAC Name |

3-ethyl-3-(phenoxymethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-12(8-13-9-12)10-14-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXZNIDKDPLYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

167499-43-6 | |

| Record name | Oxetane, 3-ethyl-3-(phenoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167499-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90619105 | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3897-65-2 | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3897-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-3-(phenoxymethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-bromo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B1603467.png)

![6-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1603470.png)